molecular formula C31H36N6O3 B1592414 2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole CAS No. 689293-69-4

2-Methyl-3-tritylamino-4-[(2-N-bocamino)ethylaminoacarbonyl]amino-2H-pyrazole

Cat. No. B1592414
M. Wt: 540.7 g/mol
InChI Key: BJTYSZPIWGFSKV-UHFFFAOYSA-N
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Patent
US07129232B2

Procedure details

To a suspension of 1-methyl-4-phenoxycarbonylamino-5-triphenylmethylaminopyrazole (253.6 g) in N,N-dimethylformamide (1.5 L) were added triethylamine (59.5 g) and tert-butyl N-(2-aminoethyl)carbamate (94.2 g) in N,N-dimethylformamide (254 ml). The mixture was stirred for 5 hours and poured into water (10.6 L). The slurry was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give a crude product. The crude product was suspended in N,N-dimethylformamide, and the suspension was heated under reflux for 20 minutes. The suspension was cooled to ambient temperature over 4 hours. The solid was collected by filtration, washed with acetonitrile and dried to give 4-[N-(2-tert-butoxycarbonylaminoethyl)carbamoylamino]-1-methyl-5-triphenylmethylaminopyrazole (261.2 g).
Quantity
253.6 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
94.2 g
Type
reactant
Reaction Step Two
Quantity
254 mL
Type
solvent
Reaction Step Two
Name
Quantity
10.6 L
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([NH:7][C:8]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:5]([NH:27][C:28](OC2C=CC=CC=2)=[O:29])[CH:4]=[N:3]1.C(N(CC)CC)C.[NH2:44][CH2:45][CH2:46][NH:47][C:48](=[O:54])[O:49][C:50]([CH3:53])([CH3:52])[CH3:51].O>CN(C)C=O>[C:50]([O:49][C:48]([NH:47][CH2:46][CH2:45][NH:44][C:28]([NH:27][C:5]1[CH:4]=[N:3][N:2]([CH3:1])[C:6]=1[NH:7][C:8]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)=[O:29])=[O:54])([CH3:53])([CH3:52])[CH3:51]

Inputs

Step One
Name
Quantity
253.6 g
Type
reactant
Smiles
CN1N=CC(=C1NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)NC(=O)OC1=CC=CC=C1
Name
Quantity
1.5 L
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
59.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
94.2 g
Type
reactant
Smiles
NCCNC(OC(C)(C)C)=O
Name
Quantity
254 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
10.6 L
Type
reactant
Smiles
O
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The slurry was stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give a crude product
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCCNC(=O)NC=1C=NN(C1NC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 261.2 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.